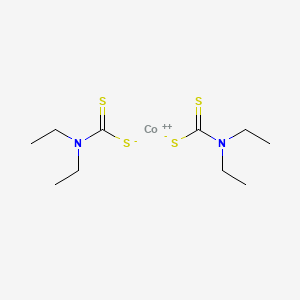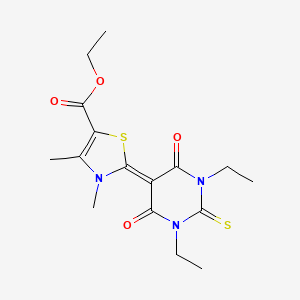
Cobalt diethyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt diethyldithiocarbamate is a coordination complex of cobalt with diethyldithiocarbamate, having the chemical formula Co(S₂CNEt₂)₃. It is a diamagnetic green solid that is soluble in organic solvents . This compound is known for its unique coordination properties and has been widely studied for its applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt diethyldithiocarbamate is typically synthesized by the reaction of sodium diethyldithiocarbamate with cobaltous chloride. The reaction is carried out in an aqueous medium, and the product is recovered by crystallization . The reaction can be represented as follows:
3Na(S2CNEt2)+CoCl2→Co(S2CNEt2)3+2NaCl
The crystals of this compound are characterized by magnetic susceptibility, IR and NMR spectroscopy, and cyclic voltammetry .
Industrial Production Methods
In industrial settings, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity starting materials and controlled reaction conditions are crucial for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt diethyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Oxidation of this compound occurs at mild potentials to give the cobalt(IV) derivative.
Substitution: Treatment with fluoroboric acid results in the removal of 0.5 equivalents of ligand, giving a binuclear cation.
Major Products Formed
Oxidation Product: Cobalt(IV) derivative.
Substitution Product: Binuclear cation [Co₂(S₂CNEt₂)₅]BF₄.
Applications De Recherche Scientifique
Cobalt diethyldithiocarbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cobalt diethyldithiocarbamate involves its ability to form stable complexes with transition metals. This chelating ability allows it to inhibit enzymes by binding to the metal centers, thereby disrupting their function . In medical applications, the compound’s anticancer activity is attributed to its ability to inhibit the cellular proteasome .
Comparaison Avec Des Composés Similaires
Cobalt diethyldithiocarbamate can be compared with other similar compounds, such as:
Iron tris(diethyldithiocarbamate): Similar coordination properties but different metal center.
Copper diethyldithiocarbamate: Known for its anticancer activity and different redox properties.
Nickel diethyldithiocarbamate: Exhibits different magnetic properties and coordination behavior.
This compound is unique due to its specific coordination geometry and the stability of its cobalt(III) state, which is not as common in other metal diethyldithiocarbamate complexes .
Propriétés
Numéro CAS |
15974-34-2 |
|---|---|
Formule moléculaire |
C10H20CoN2S4 |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
cobalt(2+);N,N-diethylcarbamodithioate |
InChI |
InChI=1S/2C5H11NS2.Co/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
Clé InChI |
APMQGWUYHMFEMM-UHFFFAOYSA-L |
SMILES canonique |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B13736797.png)

![4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide](/img/structure/B13736809.png)







![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)
